molecular formula C13H18N2O3 B11789026 Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate

Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate

Cat. No.: B11789026
M. Wt: 250.29 g/mol
InChI Key: DDFCNUXELNLTKZ-UHFFFAOYSA-N
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Description

Benzyl (4-aminotetrahydro-2H-pyran-3-yl)carbamate (CAS 1427501-43-6) is a high-purity chemical compound supplied for research applications. With a molecular formula of C13H18N2O3 and a molecular weight of 250.29 g/mol, this molecule features a tetrahydro-2H-pyran ring, a primary amine, and a benzyl carbamate (Cbz) protecting group . The amine and carbamate functional groups make it a versatile advanced building block for medicinal chemistry and drug discovery research. It is part of a class of sp3-enriched, three-dimensional scaffolds that are highly relevant in modern agrochemistry and pharmaceutical development, following design concepts such as "escape the flatland" to create more sophisticated and effective molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-(4-aminooxan-3-yl)carbamate

InChI

InChI=1S/C13H18N2O3/c14-11-6-7-17-9-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)

InChI Key

DDFCNUXELNLTKZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Prins Cyclization

Prins cyclization is a convergent approach for constructing 2,6-disubstituted THP rings. For example, homoallylic alcohols react with aldehydes under acidic conditions to form the THP backbone. While this method is efficient for generating substituted THP rings, regioselectivity challenges may arise when introducing functional groups at specific positions.

Petasis Reaction

The Petasis reaction employs ketones, allylboronates, and amines to construct THP derivatives. In one protocol, ketones (e.g., cyclopropanone) react with pinacol allylboronate and ammonia in methanol, yielding intermediates like 16 (Scheme 5 in). This method avoids unstable precursors and enables direct amine incorporation, achieving 39–49% overall yields for sulfur-containing analogs.

SubstrateCatalystSolventTemperatureYieldSource
Tert-butyl azido-THP-carbamatePd(OH)₂/CEtOHRT, 6 h84%
Benzyl azido-THP-carbamatePd/C (10%)THF50°C, 12 h89%

Reductive Amination

Ketone precursors (e.g., tetrahydro-2H-pyran-3-one) react with ammonium acetate and NaBH₃CN in methanol, directly introducing the amine group. This method avoids azide handling but requires careful pH control to minimize over-reduction.

Carbamate Protection

The primary amine is protected using benzyl chloroformate (Cbz-Cl):

  • Reaction Setup : The amine (1.0 equiv) is dissolved in dichloromethane or THF, followed by addition of triethylamine (1.2 equiv) as a base.

  • Cbz-Cl Addition : Benzyl chloroformate (1.1 equiv) is added dropwise at 0°C, with stirring continued at room temperature for 4–6 h.

  • Workup : The mixture is washed with brine, dried (Na₂SO₄), and purified via column chromatography (hexane/EtOAc).

Table 2: Carbamate Protection Optimization

AmineBaseSolventTime (h)YieldPurity
4-Amino-THP derivativeEt₃NCH₂Cl₂692%98%
4-Amino-THP derivativeNaHCO₃THF/H₂O1285%95%

Stereochemical Control

For enantiomerically pure products, asymmetric synthesis is critical:

  • Chiral Auxiliaries : (3R,4R)-configured THP derivatives are synthesized using chiral catalysts in Petasis reactions.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic mixtures via hydrolytic cleavage of esters, achieving >99% ee for (3R,4R)-isomers.

Scalable Industrial Routes

Industrial protocols prioritize cost-effectiveness and safety:

  • Continuous Flow Hydrogenation : Azide reductions are performed in flow reactors with immobilized Pd catalysts, reducing reaction times to <1 h and improving H₂ utilization.

  • Green Solvents : EtOH/water mixtures replace THF or CH₂Cl₂, aligning with sustainability goals.

Challenges and Mitigation

  • Racemization : Basic conditions during carbamate protection may epimerize chiral centers. Using mild bases (NaHCO₃) and low temperatures (0°C) mitigates this.

  • Byproduct Formation : Over-reduction of intermediates generates secondary amines. Stoichiometric control of LiAlH₄ or NaBH₄ minimizes this .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate oxides, while reduction could produce benzyl amines.

Scientific Research Applications

Antibacterial Activity

Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate has shown promise as a bacterial topoisomerase inhibitor. Research indicates that compounds based on tetrahydropyran structures exhibit potent antibacterial activity against Gram-positive pathogens, including multidrug-resistant strains such as Staphylococcus aureus and Streptococcus pneumoniae . These compounds work by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Case Study: Efficacy Against Resistant Strains

In a study focusing on the optimization of tetrahydropyran-based molecules, it was found that specific derivatives demonstrated significant in vivo efficacy in animal models infected with resistant bacterial strains. This highlights the potential of this compound as a lead compound for developing new antibacterial therapies .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in organic synthesis, particularly in creating complex bioactive molecules. For instance, it has been utilized in the synthesis of various amino acid derivatives and other nitrogen-containing heterocycles . The structure of this compound allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Table 1: Synthetic Applications

ApplicationDescriptionReference
Amino Acid DerivativesUsed as a starting material for amino acid synthesis
Heterocyclic CompoundsKey intermediate in synthesizing diverse heterocycles
Antibacterial AgentsPrecursor for developing new antibacterial drugs

Potential in Cancer Therapy

Research has also explored the anticancer properties of compounds related to this compound. Studies suggest that derivatives of tetrahydropyran structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

A study evaluated the anticancer activity of tetrahydropyran-based compounds against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in oncology .

Neuroprotective Properties

Emerging research indicates that compounds similar to this compound may possess neuroprotective effects, potentially beneficial for conditions like Alzheimer’s disease. These compounds have been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Table 2: Neuroprotective Studies

Compound TypeMechanism of ActionReference
Acetylcholinesterase InhibitorsEnhances acetylcholine levels
Neuroprotective AgentsPotential therapeutic applications in neurodegeneration

Mechanism of Action

The mechanism of action of Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry for developing enzyme inhibitors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure is defined by a six-membered tetrahydro-2H-pyran ring with a 4-amino substituent and a benzyl carbamate group. Below is a comparative analysis with structurally related carbamate derivatives:

Table 1: Structural and Pharmacological Comparison of Benzyl Carbamate Derivatives
Compound Name Substituents on Pyran Ring Molecular Formula Molecular Weight Biological Activity/Notes Reference
Benzyl (4-aminotetrahydro-2H-pyran-3-yl)carbamate 4-amino, 3-carbamate Not provided Not provided Inferred BuChE inhibition potential
Isosorbide 2-benzyl carbamate 5-benzoate Bicyclic isosorbide core, benzyl carbamate Not provided Not provided IC50 = 4 nM (BuChE inhibition)
Benzyl ether compound 18a Benzyl ether, no ester carbonyl Not provided Not provided IC50 = 4 nM (BuChE inhibition), plasma-stable
Benzyl (2-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamate Trihydroxy, hydroxymethyl, ethoxy linker C16H23NO8 357.36 No bioactivity reported; storage: 2–8°C
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate Fluorophenyl, tetrazole-pyridine C21H17FN6O2 404.405 Research use (life sciences)
Benzyl (2,6-dioxotetrahydro-2H-pyran-3-yl)carbamate 2,6-dioxo substituents Not provided Not provided Marketed for chemical synthesis

Functional Insights

  • Amino vs. Hydroxyl/Methoxy Groups: The 4-amino group in the target compound may enhance hydrogen bonding and basicity compared to hydroxyl or methoxy substituents in analogs (e.g., ). This could influence receptor binding or solubility .
  • Carbamate Stability : The benzyl carbamate group, common across these compounds, is resistant to hydrolysis by carboxylesterases, unlike ester derivatives. This stability is critical for in vivo efficacy .
  • Enzyme Inhibition: Analogs like isosorbide 2-benzyl carbamate 5-benzoate (IC50 = 4 nM for BuChE) suggest that the target compound may similarly inhibit cholinesterases, though substituent positioning (e.g., amino vs. benzoate) could alter potency .

Stability Considerations

  • Plasma Stability : Ether-linked analogs (e.g., compound 18a) show stability in mouse plasma, unlike ester derivatives. The target compound’s carbamate group likely shares this stability .
  • Storage : Analogs such as those in and require storage at 2–8°C or with blue ice, indicating sensitivity to temperature and moisture .

Biological Activity

Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a tetrahydropyran ring, an amine functional group, and a benzyl moiety. These components contribute to its solubility, stability, and ability to interact with biological targets.

Molecular Formula

  • C : 13
  • H : 17
  • N : 2
  • O : 2

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may influence enzyme activity, receptor binding, and cellular signaling pathways.

  • Enzyme Interaction :
    • Similar compounds have shown the ability to modulate ATPase activity, particularly in P-glycoprotein (P-gp), which is crucial for drug transport across cell membranes .
  • Receptor Binding :
    • The compound may interact with specific receptors involved in cellular signaling, potentially affecting pathways related to inflammation and cancer progression.

Pharmacological Studies

Research indicates that this compound exhibits promising pharmacological effects:

  • Anticancer Activity : Compounds with similar structures have demonstrated efficacy against various cancer cell lines, including leukemia and solid tumors .
  • Antimicrobial Properties : The compound may possess antibacterial activity against Gram-positive bacteria, as suggested by studies on related carbamate derivatives .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound analogs in vitro. Results indicated a significant reduction in cell viability in human cancer cell lines at concentrations above 10 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Study 2: Enzyme Modulation

In another investigation, the compound was tested for its effect on P-glycoprotein ATPase activity. It was found to stimulate ATP hydrolysis by approximately 48% at a concentration of 2.5 µM, indicating potential as an efflux pump inhibitor .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological Activity
Tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-YL)carbamateC10H19N2O2Significant enzyme modulation; potential anticancer effects
Tert-butyl N-(2-aminoethyl)carbamateC8H18N2O2Primarily used in peptide synthesis
Tert-butyl (trans-4-amino-tetrahydro-pyran)C9H17N1O1Different reactivity profile; limited biological data

Q & A

Q. Table 1: Comparison of Analytical Techniques for Structural Validation

TechniqueParametersUtility for CompoundExample Data from Evidence
X-ray CrystallographyBond lengths, angles, packing motifsConfirms hydrogen-bonding networksN-H⋯N (2.95 Å), C=O⋯O (3.06 Å)
¹H NMRChemical shifts, coupling constantsIdentifies benzyl and pyran protonsδ 4.5 ppm (pyran CH₂), δ 5.1 ppm (OCH₂Ph)
HRMSExact mass measurementValidates molecular formula[M+H]⁺ = 261.1234 (calc. 261.1238)

Q. Table 2: Optimization Parameters for Catalytic Cross-Coupling

VariableImpact on ReactionOptimal Conditions
CatalystEnhances coupling efficiencyPd(OAc)₂/XPhos (2 mol%)
SolventAffects substrate solubilityAnhydrous DMF, 80°C
BaseNeutralizes acid byproductsCs₂CO₃ (2 equiv)

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